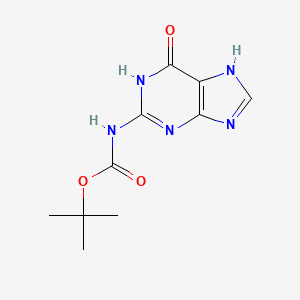
2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA, where they form the genetic code. In this compound, a tert-butoxycarbonyl (Boc) group is attached to the purine ring. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the amine group. This is a common step in peptide synthesis, allowing for the coupling of amino acids .科学的研究の応用
Synthesis and EPR Studies
Purine derivatives have been synthesized and studied for their electron paramagnetic resonance (EPR) properties. For instance, 2'-deoxyribofuranosylpurine derivatives bearing an N-tert-butylaminoxyl group were synthesized and exhibited pH-dependent EPR spectra due to structural changes in the purine moiety (Kaneko et al., 2005). This indicates the potential for using such derivatives in studies involving redox chemistry and molecular electronics.
DNA Dynamics
Another area of application is in the study of DNA dynamics. 2-N-tert-Butylaminoxylpurines have been synthesized and used to study the effects of motion on EPR spectra, allowing for the investigation of purine residue dynamics in nucleic acids (Aso et al., 2007). This research contributes to our understanding of nucleic acid structure and function, with implications for molecular biology and genetics.
Molecular Design of Spin-labeled Nucleosides
The molecular design of new classes of spin-labeled nucleosides incorporating N-tert-butylaminoxyl radicals directly into the nucleobase has been explored. Such compounds are synthesized to investigate the stability and behavior of these radicals on nucleobases, offering insights into nucleic acid dynamics and interactions (Aso et al., 2001). This work has potential applications in the development of novel diagnostic tools and in the study of nucleic acid-based materials.
Antiviral Activity
Purine derivatives have also been studied for their antiviral properties. For instance, 9-[2-(phosphonomethoxy)alkoxy]purines have been synthesized and evaluated as antiviral agents, showing potent activity against various viruses (Duckworth et al., 1991). This highlights the therapeutic potential of purine derivatives in the development of new antiviral drugs.
Chemoselective Tert-Butyloxycarbonylation
In synthetic chemistry, purine derivatives have facilitated the development of novel reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, used for the tert-butoxycarbonylation of amines and phenols (Ouchi et al., 2002). This demonstrates the role of purine chemistry in facilitating advanced synthetic methodologies.
特性
IUPAC Name |
tert-butyl N-(6-oxo-1,7-dihydropurin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-10(2,3)18-9(17)15-8-13-6-5(7(16)14-8)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGLYJQFDJVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one | |
CAS RN |
309947-91-9 |
Source


|
| Record name | tert-butyl N-(6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

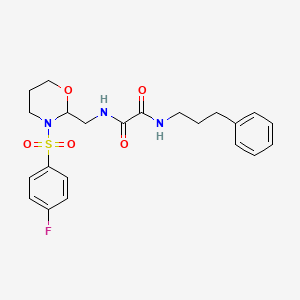
![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)
![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)
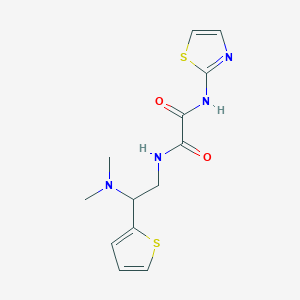
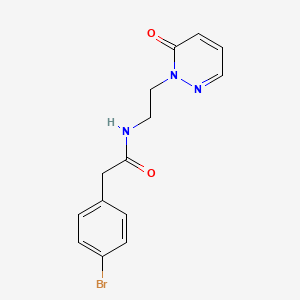
![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)
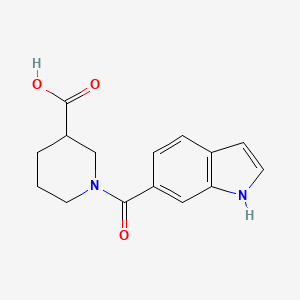


![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)